molecular formula C18H17ClN2O2 B1204035 Girisopam CAS No. 82230-53-3

Girisopam

Cat. No.: B1204035
CAS No.: 82230-53-3
M. Wt: 328.8 g/mol
InChI Key: VQYLGVVODFDFNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Girisopam involves several steps, starting with the formation of the benzodiazepine core. The synthetic route typically includes the reaction of 3-chlorobenzaldehyde with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to yield this compound . Industrial production methods are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.

Chemical Reactions Analysis

Girisopam undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Girisopam has been extensively studied for its anxiolytic properties. It binds selectively to the 2,3-benzodiazepine binding site, making it a valuable tool in neuropharmacological research . Its applications include:

Properties

CAS No.

82230-53-3

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

InChI

InChI=1S/C18H17ClN2O2/c1-11-7-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3

InChI Key

VQYLGVVODFDFNK-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC(=CC=C3)Cl

Key on ui other cas no.

82230-53-3

Synonyms

1-(3-chlorophenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine
EGIS 5810
EGIS-5810
girisopam
GYKI 51189
GYKI-51189

Origin of Product

United States

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